Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate
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Overview
Description
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate is an organic compound with the molecular formula C10H17NO4S2. This compound is known for its unique structure, which includes both ester and thioether functional groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with bis(methylsulfanyl)methylideneamine under controlled conditions. The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate involves its interaction with various molecular targets. The thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate.
Bis(methylsulfanyl)methylideneamine: Another precursor used in the synthesis.
Diethyl {[bis(methylsulfanyl)methylidene]amino}acetate: A structurally similar compound with slightly different properties.
Uniqueness
This compound is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
189149-93-7 |
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Molecular Formula |
C10H17NO4S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
diethyl 2-[bis(methylsulfanyl)methylideneamino]propanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-5-14-8(12)7(9(13)15-6-2)11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
InChI Key |
HZRBFTGUNHZSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N=C(SC)SC |
Origin of Product |
United States |
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